molecular formula C17H25NO B12689265 1-(1-(Heptyloxy)ethyl)-1H-indole CAS No. 41969-49-7

1-(1-(Heptyloxy)ethyl)-1H-indole

Cat. No.: B12689265
CAS No.: 41969-49-7
M. Wt: 259.4 g/mol
InChI Key: XJIFFXMDXQSXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(Heptyloxy)ethyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The structure of this compound consists of an indole core with a heptyloxyethyl substituent at the nitrogen atom.

Preparation Methods

The synthesis of 1-(1-(Heptyloxy)ethyl)-1H-indole typically involves the alkylation of indole with 1-bromoheptane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

    Alkylation Reaction:

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1-(Heptyloxy)ethyl)-1H-indole undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives of the indole ring

  • Reduction

      Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

      Conditions: Mild to strong reducing conditions

      Products: Reduced derivatives of the indole ring

  • Substitution

      Reagents: Halogens (Cl₂, Br₂), electrophiles (NO₂⁺, SO₃H⁺)

      Conditions: Varies depending on the electrophile

      Products: Substituted indole derivatives

Scientific Research Applications

1-(1-(Heptyloxy)ethyl)-1H-indole has several applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis for the preparation of more complex molecules.
    • Serves as a precursor for the synthesis of various indole derivatives with potential biological activities.
  • Biology

    • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
    • Investigated for its potential role in modulating biological pathways.
  • Medicine

    • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
    • Used in drug discovery and development as a lead compound for designing new pharmaceuticals.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Employed in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(1-(Heptyloxy)ethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-(Heptyloxy)ethyl)-1H-indole can be compared with other indole derivatives such as:

  • 1-Methylindole

    • Similar structure but with a methyl group instead of a heptyloxyethyl group.
    • Different physical and chemical properties due to the shorter alkyl chain.
  • 1-(1-(Methoxy)ethyl)-1H-indole

    • Similar structure but with a methoxyethyl group instead of a heptyloxyethyl group.
    • Different reactivity and biological activity due to the presence of the methoxy group.
  • 1-(1-(Butyloxy)ethyl)-1H-indole

    • Similar structure but with a butyloxyethyl group instead of a heptyloxyethyl group.
    • Different solubility and interaction with biological targets due to the shorter alkyl chain.

The uniqueness of this compound lies in its specific substituent, which imparts distinct physical, chemical, and biological properties compared to other indole derivatives.

Properties

CAS No.

41969-49-7

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

1-(1-heptoxyethyl)indole

InChI

InChI=1S/C17H25NO/c1-3-4-5-6-9-14-19-15(2)18-13-12-16-10-7-8-11-17(16)18/h7-8,10-13,15H,3-6,9,14H2,1-2H3

InChI Key

XJIFFXMDXQSXMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(C)N1C=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.